molecular formula C7H14ClNO B2649377 [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride CAS No. 2460739-39-1

[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride

Cat. No.: B2649377
CAS No.: 2460739-39-1
M. Wt: 163.65
InChI Key: ACLUEDVGEAYAPP-LBZPYWGZSA-N
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Description

The compound [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine hydrochloride (CAS: 2460739-39-1) is a bicyclic amine derivative with a rigid norbornane-like framework. Its structure features a 7-oxabicyclo[2.2.1]heptane core, where an oxygen atom replaces one bridgehead carbon, and a methanamine group is attached to the 2-position. The hydrochloride salt enhances its stability and solubility for laboratory applications.

Key properties:

  • Molecular weight: 163.6 g/mol (hydrochloride form)
  • Purity: ≥95%
  • Stereochemistry: Endo configuration (rigid bicyclic structure) .

Properties

IUPAC Name

[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-4-5-3-6-1-2-7(5)9-6;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLUEDVGEAYAPP-LBZPYWGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic structure, followed by the introduction of the methanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

endo-2-Aminonorbornane Hydrochloride (CAS: 65481-69-8)
  • Core structure: Bicyclo[2.2.1]heptane (norbornane) without the oxygen bridge.
  • Molecular weight : ~161.6 g/mol (C₇H₁₂ClN).
  • Key difference : Lacks the 7-oxa substitution, altering electronic properties and hydrogen-bonding capacity.
  • Applications : Used in asymmetric catalysis and as a chiral building block .
rac-2-[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]ethan-1-amine Hydrochloride
  • Core structure : Similar 7-oxabicyclo framework but with an ethanamine side chain.
  • Molecular weight: 177.68 g/mol (C₈H₁₆ClNO).
(7-Boc-7-Azabicyclo[2.2.1]heptan-1-yl)methanamine (CAS: 182137-57-1)
  • Core structure : 7-azabicyclo[2.2.1]heptane with a Boc-protected amine.
  • Molecular weight : 212.27 g/mol (C₁₁H₂₀N₂O₂).
  • Key difference : Nitrogen replaces the oxygen bridge, and the Boc group adds steric bulk, altering reactivity in peptide coupling reactions .

Physicochemical Properties Comparison

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Functional Group Purity
Target Compound (Hydrochloride) 2460739-39-1 163.6 7-Oxabicyclo[2.2.1]heptane Methanamine, HCl ≥95%
endo-2-Aminonorbornane Hydrochloride 65481-69-8 ~161.6 Bicyclo[2.2.1]heptane Methanamine, HCl ≥99%
rac-2-Ethanamine Derivative (Hydrochloride) EN300-45213142 177.68 7-Oxabicyclo[2.2.1]heptane Ethanamine, HCl N/A
(7-Boc-7-Azabicyclo[2.2.1]heptan-1-yl)methanamine 182137-57-1 212.27 7-Azabicyclo[2.2.1]heptane Boc-protected methanamine N/A

Biological Activity

[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₇H₁₃ClN₁O
  • Molecular Weight : 163.65 g/mol
  • CAS Number : 1486473-03-3

Pharmacological Effects

Research indicates that compounds similar to [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine exhibit various biological activities:

  • Thromboxane A2 Activity :
    • Studies have shown that derivatives of bicyclic compounds can act as agonists or antagonists for thromboxane A2, which is involved in platelet aggregation and vasoconstriction. The specific compound's structure influences its effectiveness in these roles .
  • Neurotransmitter Modulation :
    • The compound has been evaluated for its effects on neurotransmitter systems, particularly in the modulation of serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders .
  • Antimicrobial Properties :
    • Preliminary studies indicate that the compound may possess antimicrobial activity against various bacterial strains, although further research is needed to confirm these findings and understand the mechanisms involved.

Structure-Activity Relationship (SAR)

The biological activity of [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine is significantly influenced by its stereochemistry and functional groups:

Structural FeatureEffect on Activity
Bicyclic FrameworkEssential for interaction with biological targets
Hydroxyl GroupEnhances solubility and potential receptor binding
Amine GroupCritical for pharmacological efficacy

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Thromboxane Derivatives :
    • A comparative study involving various thromboxane A2 derivatives demonstrated that modifications at specific positions on the bicyclic structure can enhance or diminish agonistic activity .
  • Neuropharmacological Assessment :
    • In vitro assays assessing the impact on neurotransmitter release showed that certain analogs of the compound increased serotonin levels, suggesting potential antidepressant effects .
  • Antimicrobial Testing :
    • A recent study tested several derivatives against common pathogens and found promising results with some variants exhibiting significant inhibition zones in agar diffusion tests.

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